molecular formula C14H16N2O5 B1259812 Brachystemidine D

Brachystemidine D

Cat. No. B1259812
M. Wt: 292.29 g/mol
InChI Key: DBJBAGUZUMGDCA-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brachystemidine D is a member of pyrroles. It has a role as a metabolite.

Scientific Research Applications

Isolation and Characterization

  • Isolation from Brachystemma calycinum : Brachystemidines A-E, including Brachystemidine D, have been isolated from the roots of Brachystemma calycinum. The structure of Brachystemidine D was specifically determined through X-ray diffraction analysis (Cheng et al., 2002).

  • Chemical Structure and Spectroscopic Analysis : The chemical structure of Brachystemidine D and other similar compounds has been established using spectral data, especially 1D and 2D NMR techniques, which are crucial for understanding their potential applications (Cheng et al., 2002).

Biological and Pharmacological Effects

  • Immunosuppressive Properties : Certain compounds related to Brachystemidine D, like brachystemidines F and G, isolated from the same plant, have shown potent immunosuppressive effects. This suggests potential therapeutic applications in conditions requiring immune modulation (Lu et al., 2007).

  • Inhibition of Lymphocyte Proliferation : Specifically, these compounds have demonstrated inhibition of mouse T- and B-lymphocyte proliferation, which further emphasizes their role in immunosuppression and potential therapeutic applications (Lu et al., 2007).

properties

Product Name

Brachystemidine D

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

[(2R)-2-[(2S)-2-hydroxy-5-oxopyrrolidin-1-yl]-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H16N2O5/c17-11-3-4-12(18)16(11)13-9(5-7-20-13)8-21-14(19)10-2-1-6-15-10/h1-2,5-6,11,13,15,17H,3-4,7-8H2/t11-,13+/m0/s1

InChI Key

DBJBAGUZUMGDCA-WCQYABFASA-N

Isomeric SMILES

C1CC(=O)N([C@H]1O)[C@H]2C(=CCO2)COC(=O)C3=CC=CN3

Canonical SMILES

C1CC(=O)N(C1O)C2C(=CCO2)COC(=O)C3=CC=CN3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brachystemidine D
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brachystemidine D
Reactant of Route 3
Reactant of Route 3
Brachystemidine D
Reactant of Route 4
Reactant of Route 4
Brachystemidine D
Reactant of Route 5
Reactant of Route 5
Brachystemidine D
Reactant of Route 6
Brachystemidine D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.